![molecular formula C18H24N2O2S2 B15007471 N,N'-hexane-1,6-diylbis[2-(thiophen-2-yl)acetamide]](/img/structure/B15007471.png)
N,N'-hexane-1,6-diylbis[2-(thiophen-2-yl)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(THIOPHEN-2-YL)-N-{6-[2-(THIOPHEN-2-YL)ACETAMIDO]HEXYL}ACETAMIDE is a complex organic compound featuring a thiophene ring, which is a five-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(THIOPHEN-2-YL)-N-{6-[2-(THIOPHEN-2-YL)ACETAMIDO]HEXYL}ACETAMIDE typically involves the following steps:
Formation of Thiophene Derivatives: The initial step involves the synthesis of thiophene derivatives through condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Acylation: The thiophene derivatives are then subjected to acylation reactions to introduce the acetamido group. This can be achieved using acyl chlorides or anhydrides in the presence of a base.
Coupling Reaction: The final step involves coupling the acetamido-thiophene derivative with a hexylamine derivative to form the desired compound. This step often employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(THIOPHEN-2-YL)-N-{6-[2-(THIOPHEN-2-YL)ACETAMIDO]HEXYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
2-(THIOPHEN-2-YL)-N-{6-[2-(THIOPHEN-2-YL)ACETAMIDO]HEXYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(THIOPHEN-2-YL)-N-{6-[2-(THIOPHEN-2-YL)ACETAMIDO]HEXYL}ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Thiophene-2-boronic acid pinacol ester: Utilized in organic synthesis and material science.
Uniqueness
2-(THIOPHEN-2-YL)-N-{6-[2-(THIOPHEN-2-YL)ACETAMIDO]HEXYL}ACETAMIDE is unique due to its dual thiophene rings and acetamido-hexyl linkage, which confer specific chemical properties and potential bioactivities not commonly found in simpler thiophene derivatives.
Properties
Molecular Formula |
C18H24N2O2S2 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-thiophen-2-yl-N-[6-[(2-thiophen-2-ylacetyl)amino]hexyl]acetamide |
InChI |
InChI=1S/C18H24N2O2S2/c21-17(13-15-7-5-11-23-15)19-9-3-1-2-4-10-20-18(22)14-16-8-6-12-24-16/h5-8,11-12H,1-4,9-10,13-14H2,(H,19,21)(H,20,22) |
InChI Key |
CBKCFHVJPXEEIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCCCCCNC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.